O-desmethyl Mebeverine alcohol (hydrochloride)
Overview
Description
O-desmethyl Mebeverine alcohol (hydrochloride) is a metabolite of Mebeverine, which is a potent α1 receptor inhibitor. Mebeverine is commonly used as an antispasmodic agent to relieve gastrointestinal discomfort by relaxing the smooth muscles of the gastrointestinal tract .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-desmethyl Mebeverine alcohol (hydrochloride) typically involves the demethylation of Mebeverine. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or other suitable reagents under controlled conditions .
Industrial Production Methods
Industrial production of O-desmethyl Mebeverine alcohol (hydrochloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the demethylation of Mebeverine followed by purification steps such as crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
O-desmethyl Mebeverine alcohol (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substitution reactions can occur, especially at the aromatic ring or the alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives .
Scientific Research Applications
O-desmethyl Mebeverine alcohol (hydrochloride) has several scientific research applications:
Mechanism of Action
O-desmethyl Mebeverine alcohol (hydrochloride) exerts its effects by inhibiting the α1 receptors, leading to the relaxation of the smooth muscles in the gastrointestinal tract. This action helps alleviate spasms and discomfort associated with gastrointestinal disorders. The molecular targets include the α1 adrenergic receptors, and the pathways involved are related to the inhibition of adrenergic signaling .
Comparison with Similar Compounds
Similar Compounds
Mebeverine: The parent compound, also an α1 receptor inhibitor, used as an antispasmodic agent.
Desmethyl Mebeverine acid: Another metabolite of Mebeverine with similar properties.
Uniqueness
O-desmethyl Mebeverine alcohol (hydrochloride) is unique due to its specific inhibitory action on α1 receptors and its role as a metabolite of Mebeverine. This compound provides insights into the metabolism and pharmacokinetics of Mebeverine, making it valuable for research and therapeutic applications .
Properties
IUPAC Name |
4-[2-[ethyl(4-hydroxybutyl)amino]propyl]phenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.ClH/c1-3-16(10-4-5-11-17)13(2)12-14-6-8-15(18)9-7-14;/h6-9,13,17-18H,3-5,10-12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCVTLCWTXRTLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCCO)C(C)CC1=CC=C(C=C1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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